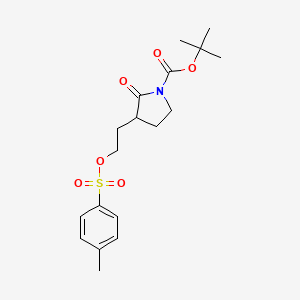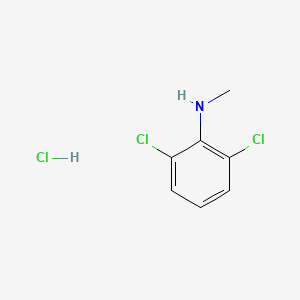
tert-Butyl-2-oxo-3-(2-(tosyloxy)-ethyl)pyrrolidin-1-carboxylat
Übersicht
Beschreibung
Tert-Butyl 2-oxo-3-(2-(tosyloxy)-ethyl)pyrrolidine-1-carboxylate is a compound used in organic synthesis and pharmaceutical research. The molecule consists of a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom, and various functional groups that provide it with a range of reactivities.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 2-oxo-3-(2-(tosyloxy)-ethyl)pyrrolidine-1-carboxylate is used extensively in:
Chemistry: : As an intermediate in the synthesis of more complex molecules, particularly in the design of new pharmaceuticals.
Biology: : In studying enzyme interactions and mechanisms, due to its reactive functional groups.
Medicine: : As a potential building block in the creation of new drugs targeting specific pathways or receptors.
Industry: : In the manufacture of fine chemicals and as a reagent in various synthetic processes.
Wirkmechanismus
The tert-butyl group is also relevant in nature and has implications in biosynthetic and biodegradation pathways . It’s worth noting that the specific role and impact of the tert-butyl group can vary depending on the specific compound it is part of and the biological or chemical context in which it is used.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl 2-oxo-3-(2-(tosyloxy)-ethyl)pyrrolidine-1-carboxylate typically begins with pyrrolidine as the starting material. The compound is then modified through multiple steps involving protection, oxidation, and esterification reactions. Tosylation is one of the critical steps, where tosyl chloride reacts with the alcohol group in the presence of a base like pyridine to yield the tosylated product.
Industrial Production Methods: : In an industrial setting, the production of this compound involves large-scale reactions under controlled temperatures and pressures to ensure high yield and purity. Solvents and reagents are carefully chosen to maximize efficiency and minimize environmental impact. The final product is often purified through recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, usually targeting the 2-oxo group to form more oxidized products.
Reduction: : Hydrogenation or other reduction reactions can reduce the 2-oxo group to a hydroxyl group.
Substitution: : The tosyl group can be replaced by various nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: : Reducing agents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: : Nucleophiles like amines or alkoxides in the presence of base catalysts.
Major Products Formed
Oxidized products (e.g., carboxylic acids, ketones).
Reduced products (e.g., alcohols).
Substituted products (various functionalized pyrrolidines depending on the nucleophile used).
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Compounds
tert-Butyl 2-oxo-pyrrolidine-1-carboxylate: : Lacks the 2-(tosyloxy)-ethyl group, making it less reactive in nucleophilic substitution reactions.
tert-Butyl 2-oxo-3-(2-chloroethyl)pyrrolidine-1-carboxylate: : Similar structure, but the chlorine atom makes it less selective compared to the tosyl group in substitution reactions.
List of Similar Compounds
tert-Butyl 2-oxo-pyrrolidine-1-carboxylate
tert-Butyl 2-oxo-3-(2-chloroethyl)pyrrolidine-1-carboxylate
tert-Butyl 3-(2-hydroxyethyl)-2-oxo-pyrrolidine-1-carboxylate
There you go—a comprehensive look at tert-Butyl 2-oxo-3-(2-(tosyloxy)-ethyl)pyrrolidine-1-carboxylate
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-(4-methylphenyl)sulfonyloxyethyl]-2-oxopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6S/c1-13-5-7-15(8-6-13)26(22,23)24-12-10-14-9-11-19(16(14)20)17(21)25-18(2,3)4/h5-8,14H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIXJQZIMFEJOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2CCN(C2=O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1448024.png)

![5,6-Dimethoxy-2'H,4'H-spiro[indole-3,5'-[1,3]oxazolidine]-2,2',4'(1H)-trione](/img/structure/B1448026.png)

![2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carbonitrile](/img/structure/B1448029.png)

![{2-[(2-Azidoethyl)(2-methylpropyl)amino]ethyl}dimethylamine dihydrochloride](/img/structure/B1448035.png)

![tert-butyl N-{2-[(cyclobutylmethyl)sulfanyl]ethyl}carbamate](/img/structure/B1448040.png)




